N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
This compound is an ethanediamide derivative featuring a 4-fluorobenzenesulfonyl group, a furan-2-yl moiety, and a 2-methoxybenzyl substituent. Its structure combines sulfonamide and amide functional groups, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O6S/c1-30-18-6-3-2-5-15(18)13-24-21(26)22(27)25-14-20(19-7-4-12-31-19)32(28,29)17-10-8-16(23)9-11-17/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKPZOQWMKPRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzenesulfonyl chloride and 2-furan-2-yl ethylamine. These intermediates are then reacted under controlled conditions to form the final product.
Preparation of 4-fluorobenzenesulfonyl chloride: This can be synthesized by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.
Preparation of 2-furan-2-yl ethylamine: This involves the reaction of furfural with ammonia, followed by reduction.
Final coupling reaction: The intermediate compounds are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzenesulfonyl Derivatives
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N′-[(2-methoxyphenyl)methyl]ethanediamide ()
- Structural Difference : Chlorine replaces fluorine on the benzenesulfonyl group.
- Impact :
- Electron Withdrawal : Chlorine (Cl) is less electronegative than fluorine (F), leading to reduced polarization of the sulfonyl group.
- Lipophilicity : Chlorine increases molecular weight (Cl: 35.45 vs. F: 19.00) and may enhance membrane permeability.
- Synthetic Route : Both compounds likely share similar synthesis pathways, involving sulfonylation and amidation steps .
Table 1: Halogen-Substituted Derivatives Comparison
*Calculated based on molecular formulas.
Ethanediamide Derivatives with Varied Aromatic Groups ()
Several analogs from highlight structural diversity:
BA72388 : Contains a 4-chlorophenethyl group instead of 2-methoxybenzyl.
- Impact : The chloro group may confer different electronic effects compared to methoxy, altering receptor interactions.
BA72532 : Features a 2-methoxyphenethyl group, mirroring the target compound’s methoxybenzyl moiety.
- Impact : Similar solubility profiles but differing steric effects due to ethyl vs. benzyl linkages.
BD38820: Replaces ethanediamide with a benzamide group.
Table 2: Ethanediamide Analogs ()
| Compound | R1 Group | R2 Group | Molecular Weight |
|---|---|---|---|
| Target | 4-Fluorobenzenesulfonyl | 2-Methoxybenzyl | ~478.5 |
| BA72388 | 4-Chlorophenethyl | 4-Phenylpiperazin-1-yl | 480.9865 |
| BA72532 | 4-Phenylpiperazin-1-yl | 2-Methoxyphenethyl | 476.5 |
| BD38820 | 2,6-Difluorobenzamide | — | 411.4444 |
Methoxy-Substituted Analogs ()
N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide ():
- Structural Difference : Pyridinyl replaces furan, and a methyl group is added to the methoxyphenyl ring.
- Impact :
- Aromatic Interactions : Pyridine’s nitrogen may engage in π-stacking or coordinate metals, unlike furan’s oxygen.
- Solubility : The methyl group increases hydrophobicity.
Key Research Findings
Spectroscopic Differentiation
- IR Spectroscopy : The target compound’s C=O stretch (~1660 cm⁻¹) and S=O stretch (~1250 cm⁻¹) align with sulfonamide-amide hybrids . Chloro analogs show similar bands but with slight shifts due to halogen mass differences.
- NMR : The 2-methoxybenzyl group in the target compound produces distinct aromatic proton signals (δ 6.8–7.3 ppm), differing from chloro or pyridinyl analogs .
Biological Activity
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H18F2N2O5S |
| Molecular Weight | 448.4 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide |
| CAS Number | 896312-02-0 |
The compound features a sulfonamide group, a furan ring, and fluorinated aromatic systems, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Sulfonamide Intermediate: The sulfonylation of 4-fluorobenzene using sulfonyl chloride under basic conditions.
- Coupling Reaction: Reacting the intermediate with furan-2-yl ethylamine using coupling agents like EDCI to form the sulfonamide linkage.
- Finalization: The compound is completed by reacting the intermediate with ethanediamide under controlled conditions to ensure proper formation.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfonyl and furan groups enhances binding affinity to these targets, modulating their activity.
Potential Targets
- Enzymatic Inhibition: The compound has shown potential in inhibiting cholinesterases, which are crucial in neurotransmission pathways. In studies, compounds with similar structures exhibited comparable IC50 values to known inhibitors like tacrine .
- Antimicrobial Activity: Preliminary research indicates that this compound may possess antimicrobial properties, making it a candidate for further drug development.
Biological Studies
Several studies have investigated the biological activities associated with this compound:
- Cholinesterase Inhibition: Research demonstrated that derivatives of similar structures effectively inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential use in treating neurodegenerative diseases .
- Anticancer Properties: Compounds with similar frameworks have been evaluated for anticancer activity, showing promising results against various cancer cell lines.
Case Studies
Case Study 1: Cholinesterase Inhibition
A study focused on synthesizing derivatives related to this compound found that certain analogs exhibited significant inhibition against acetylcholinesterase, comparable to established drugs in terms of potency and selectivity .
Case Study 2: Antimicrobial Testing
In another investigation, compounds structurally similar to this compound were tested against a panel of microbial strains. Results indicated notable antibacterial activity, particularly against Gram-positive bacteria, suggesting further exploration into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
